molecular formula C21H27NO2 B149944 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate CAS No. 53990-51-5

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate

Cat. No.: B149944
CAS No.: 53990-51-5
M. Wt: 325.4 g/mol
InChI Key: WPOZMXNNOJHTDY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and two phenyl groups attached to a butan-2-yl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the acetate group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins or pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

[4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-17(16-22(3)4)21(24-18(2)23,20-13-9-6-10-14-20)15-19-11-7-5-8-12-19/h5-14,17H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOZMXNNOJHTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954949
Record name 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33318-28-4, 53990-51-5
Record name 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53990-51-5
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